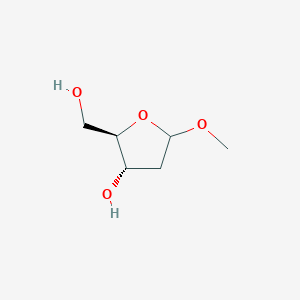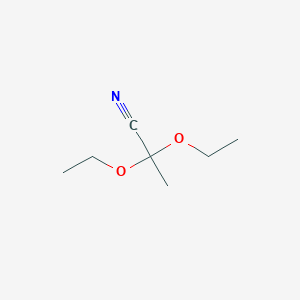
Zanoterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zanoterone is a synthetic androgen receptor modulator (SARM) that has gained increasing attention in the field of scientific research. It has been shown to have potential applications in a variety of fields, including medicine, sports science, and agriculture. Zanoterone has a unique mechanism of action that sets it apart from other SARMs, making it a promising candidate for future research.
Wissenschaftliche Forschungsanwendungen
1. Use in Benign Prostatic Hyperplasia
Zanoterone has been evaluated for its efficacy in treating benign prostatic hyperplasia (BPH). A study by (Berger et al., 1995) investigated its impact on urinary flow rate, symptom index, prostate volume, and hormone concentrations. The results showed some improvement in urinary flow rate, but no significant differences in symptom index or prostate volume. Zanoterone did not demonstrate a favorable risk-to-benefit profile for BPH treatment.
2. Combination Treatment in Prostate and Testes
Zanoterone's effects were also studied in combination with finasteride, a 5 alpha-reductase inhibitor, on prostate size and testicular function. (Juniewicz et al., 1993) found that this combination reduced prostate size more effectively than either drug alone, without affecting testicular size or function, suggesting potential utility in treating human androgen-dependent disorders.
3. Analysis of Metabolites
Research by (Stack & Rudewicz, 1995) focused on the biotransformation pathways of zanoterone in humans, using liquid chromatography/tandem mass spectrometry. The study identified several metabolites in urine, contributing to understanding zanoterone's pharmacokinetics.
4. Solid-State Characterization
The solid-state properties of zanoterone were characterized to understand its stability and solubility. (RoccoWilliam et al., 1995) used differential scanning calorimetry and other techniques, finding differences in degradation rates and solubility among various polymorphic forms.
5. Hepatobiliary Effects in Rats
A study conducted by (Descotes et al., 1996) investigated the hepatobiliary effects of chronic zanoterone exposure in rats, observing deposits in bile ducts and macrophages, and changes in bile composition and flow. These findings are relevant for understanding zanoterone's long-term impact on liver function.
6. Induction of Liver Cytochrome P-450
Research by (Roberts et al., 1996) showed that zanoterone induces cytochrome P-450 (CYP) 3A in rat liver, suggesting potential interactions with other drugs metabolized by CYP3A.
Eigenschaften
CAS-Nummer |
107000-34-0 |
|---|---|
Molekularformel |
C23H32N2O3S |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
MHDDZDPNIDVLNK-ZGIWMXSJSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Andere CAS-Nummern |
107000-34-0 |
Synonyme |
1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol Win 49596 Win-49596 zanoterone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)







